

# Transcriptomic analysis to validate AZD3355 targets in NASH

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lesogaberan hydrochloride

Cat. No.: B10828281 Get Quote

# **AZD3355 in NASH: A Transcriptomic Comparison**

A Comparative Guide to the Transcriptomic Validation of AZD3355 Targets in Non-alcoholic Steatohepatitis (NASH)

This guide provides a detailed comparison of the transcriptomic effects of AZD3355 (Lesogaberan), a novel GABA-B receptor agonist, with the established farnesoid X receptor (FXR) agonist Obeticholic Acid (OCA) in the context of Non-alcoholic Steatohepatitis (NASH). The information presented is intended for researchers, scientists, and drug development professionals, offering insights into the molecular mechanisms and potential therapeutic benefits of these compounds based on available experimental data.

#### Introduction

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and fibrosis, which can lead to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH has made the development of effective therapies challenging. Transcriptomic analysis provides a powerful tool to understand the molecular changes that drive NASH and to evaluate the efficacy of new therapeutic agents.



AZD3355, initially developed for gastroesophageal reflux disease, has been repositioned as a potential treatment for NASH following a computational drug repositioning strategy.[1][2] It acts as a selective GABA-B receptor agonist.[3] Obeticholic Acid (OCA) is a potent FXR agonist that has been extensively studied in NASH and has shown effects on liver histology and fibrosis.[4] [5][6] This guide compares the transcriptomic impact of these two distinct mechanisms on key pathological processes in NASH.

## **Comparative Transcriptomic Analysis**

The following tables summarize the known effects of AZD3355 and Obeticholic Acid on gene expression in relevant preclinical models of NASH. The data for AZD3355 is primarily derived from studies on human hepatic stellate cells (LX-2) and precision-cut liver slices (PCLS).[1][2] The information for Obeticholic Acid is based on its known mechanism as an FXR agonist and findings from various preclinical and clinical studies.[6][7][8]

Table 1: Effect of AZD3355 and Obeticholic Acid on Key Profibrotic and Pro-inflammatory Genes in NASH Models



| Gene Target                                | Gene Function                                   | Effect of AZD3355                              | Effect of<br>Obeticholic Acid<br>(as an FXR agonist)  |
|--------------------------------------------|-------------------------------------------------|------------------------------------------------|-------------------------------------------------------|
| Profibrotic Genes                          |                                                 |                                                |                                                       |
| Collagen Type I Alpha<br>1 (COL1A1)        | Major component of the fibrotic scar            | Significant  Downregulation[1][2]              | Indirect  Downregulation (via  HSC inhibition)[8]     |
| Alpha-Smooth Muscle<br>Actin (α-SMA/ACTA2) | Marker of hepatic stellate cell activation      | Significant  Downregulation[1][2]              | Indirect  Downregulation (via  HSC inhibition)[8]     |
| Pro-inflammatory<br>Genes                  |                                                 |                                                |                                                       |
| Tumor Necrosis<br>Factor-alpha (TNF-α)     | Key inflammatory cytokine in NASH               | Significant  Downregulation[1][2]              | Downregulation (anti-<br>inflammatory effects)<br>[6] |
| Key Regulatory Nodes                       |                                                 |                                                |                                                       |
| Мус                                        | Proto-oncogene involved in cell proliferation   | Impacted (Transcriptomic Analysis)[1][2]       | Not a primary reported target                         |
| MAP Kinases (MAPK)                         | Signaling pathways in inflammation and fibrosis | Impacted<br>(Transcriptomic<br>Analysis)[1][2] | Modulated by FXR signaling                            |
| ERK Kinases (ERK)                          | Subfamily of MAP<br>kinases                     | Impacted<br>(Transcriptomic<br>Analysis)[1][2] | Modulated by FXR signaling                            |

Table 2: Comparison of Signaling Pathways Modulated by AZD3355 and Obeticholic Acid



| Signaling Pathway                      | Role in NASH<br>Pathogenesis                           | Modulation by<br>AZD3355                                       | Modulation by Obeticholic Acid (as an FXR agonist)                                |
|----------------------------------------|--------------------------------------------------------|----------------------------------------------------------------|-----------------------------------------------------------------------------------|
| GABA-B Receptor<br>Signaling           | Newly implicated in hepatic fibrosis                   | Agonism leads to anti-<br>fibrotic effects                     | Not a direct target                                                               |
| Farnesoid X Receptor (FXR) Signaling   | Regulation of bile acid, lipid, and glucose metabolism | Not a direct target                                            | Potent Agonism,<br>leading to metabolic<br>and anti-inflammatory<br>effects[4][6] |
| Hepatic Stellate Cell (HSC) Activation | Central driver of liver fibrosis                       | Inhibition of activation and profibrotic gene expression[1][2] | Inhibition of activation[8]                                                       |
| Inflammatory Signaling (e.g., NF- κΒ)  | Promotes liver injury and fibrosis                     | Downregulation of key inflammatory mediators[1][2]             | Attenuation of inflammatory responses[7]                                          |

## **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the proposed signaling pathway for AZD3355, a typical experimental workflow for transcriptomic analysis in NASH research, and a comparative overview of the pathways targeted by both compounds.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Obeticholic Acid: A New Era in the Treatment of Nonalcoholic Fatty Liver Disease [mdpi.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]



- 8. SUMOylation inhibitors synergize with FXR agonists in combating liver fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Transcriptomic analysis to validate AZD3355 targets in NASH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828281#transcriptomic-analysis-to-validate-azd3355-targets-in-nash]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com